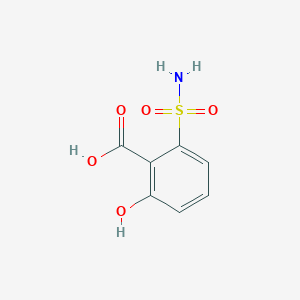
2-Hydroxy-6-sulfamoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-6-sulfamoylbenzoic acid is an organic compound with the molecular formula C7H7NO5S It is a derivative of benzoic acid, featuring both hydroxyl and sulfamoyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-6-sulfamoylbenzoic acid typically involves the sulfonation of salicylic acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the sulfamoyl group at the 6-position. Common reagents used in this process include sulfur trioxide or chlorosulfonic acid, followed by neutralization with ammonia or an amine to form the sulfamoyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation reactors where salicylic acid is treated with sulfonating agents. The reaction conditions are optimized for yield and purity, and the product is typically purified through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-6-sulfamoylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The sulfamoyl group can be reduced under specific conditions to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nitrating mixture (sulfuric acid and nitric acid) for nitration; halogens in the presence of a Lewis acid for halogenation.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
2-Hydroxy-6-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-sulfamoylbenzoic acid involves its interaction with specific molecular targets. For instance, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid and subsequent production of pro-inflammatory eicosanoids . This inhibition can reduce inflammation and provide therapeutic benefits in inflammatory conditions.
Comparison with Similar Compounds
Similar Compounds
4-Sulfamoylbenzoic acid: Another sulfamoyl derivative of benzoic acid, differing in the position of the sulfamoyl group.
Salicylic acid: Lacks the sulfamoyl group but shares the hydroxyl and carboxyl functional groups.
Gentisic acid: Contains both hydroxyl and carboxyl groups but lacks the sulfamoyl group.
Uniqueness
2-Hydroxy-6-sulfamoylbenzoic acid is unique due to the presence of both hydroxyl and sulfamoyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C7H7NO5S |
|---|---|
Molecular Weight |
217.20 g/mol |
IUPAC Name |
2-hydroxy-6-sulfamoylbenzoic acid |
InChI |
InChI=1S/C7H7NO5S/c8-14(12,13)5-3-1-2-4(9)6(5)7(10)11/h1-3,9H,(H,10,11)(H2,8,12,13) |
InChI Key |
UZCCXAPODINMEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)N)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


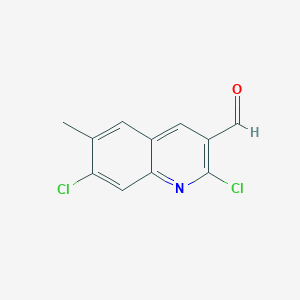
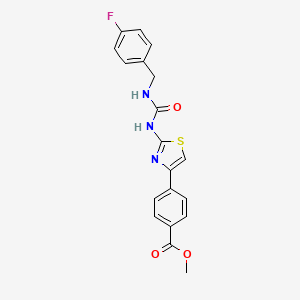
methanone](/img/structure/B14132518.png)
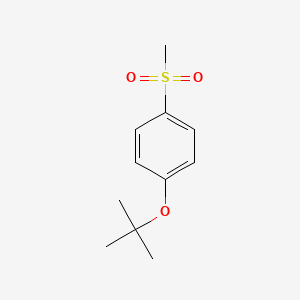
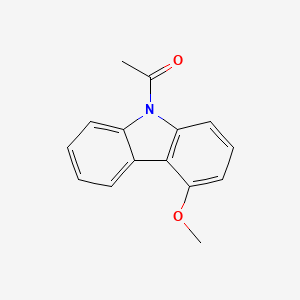
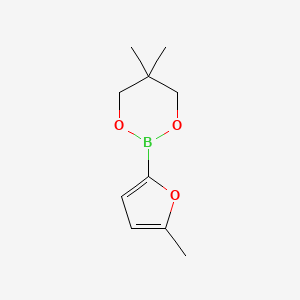
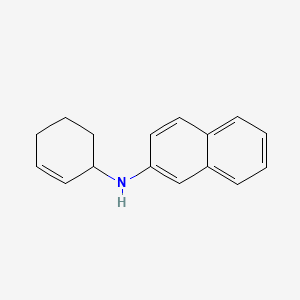
![1-{2-Methyl-3-[4-(trimethylsilyl)phenyl]propyl}piperidine](/img/structure/B14132539.png)
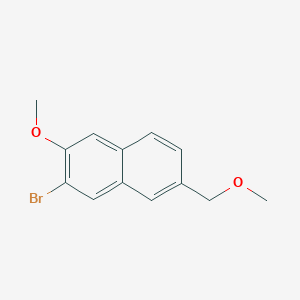
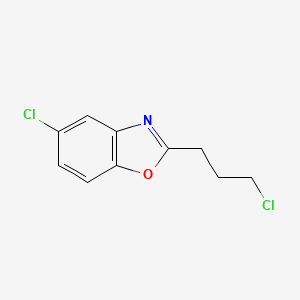

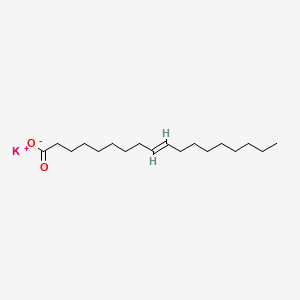
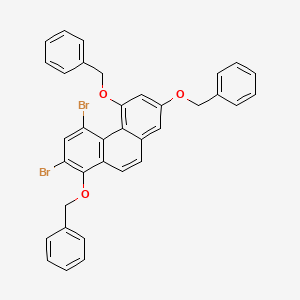
![5-{[2-(4-Tert-butylphenyl)-2-(dimethylamino)ethyl]amino}-2-(thiophen-2-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B14132607.png)
